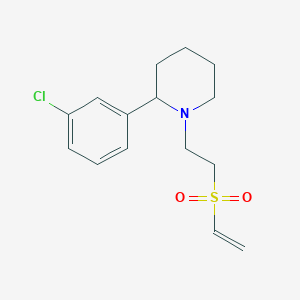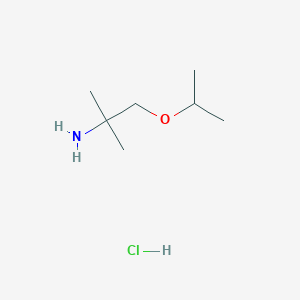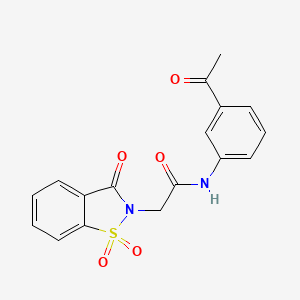
2-(3-Chlorophenyl)-1-(2-ethenylsulfonylethyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chlorophenyl)-1-(2-ethenylsulfonylethyl)piperidine, also known as SA4503, is a piperidine derivative that has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders. SA4503 has been shown to have a unique mechanism of action that differs from other drugs currently used to treat these disorders.
Aplicaciones Científicas De Investigación
2-(3-Chlorophenyl)-1-(2-ethenylsulfonylethyl)piperidine has been studied for its potential use in the treatment of various neurological and psychiatric disorders, including Parkinson's disease, Alzheimer's disease, depression, and anxiety. 2-(3-Chlorophenyl)-1-(2-ethenylsulfonylethyl)piperidine has been shown to have neuroprotective effects and can improve cognitive function in animal models of these disorders.
Mecanismo De Acción
2-(3-Chlorophenyl)-1-(2-ethenylsulfonylethyl)piperidine acts as a sigma-1 receptor agonist. The sigma-1 receptor is a protein that is found in various regions of the brain and is involved in the regulation of neurotransmitter release, calcium signaling, and cell survival. Activation of the sigma-1 receptor by 2-(3-Chlorophenyl)-1-(2-ethenylsulfonylethyl)piperidine leads to neuroprotective effects and can improve cognitive function.
Biochemical and Physiological Effects:
2-(3-Chlorophenyl)-1-(2-ethenylsulfonylethyl)piperidine has been shown to have several biochemical and physiological effects. It can increase the release of dopamine and acetylcholine in the brain, which can improve cognitive function. 2-(3-Chlorophenyl)-1-(2-ethenylsulfonylethyl)piperidine can also increase the expression of various proteins involved in cell survival and can reduce inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3-Chlorophenyl)-1-(2-ethenylsulfonylethyl)piperidine in lab experiments is its unique mechanism of action. 2-(3-Chlorophenyl)-1-(2-ethenylsulfonylethyl)piperidine acts as a sigma-1 receptor agonist, which differs from other drugs currently used to treat neurological and psychiatric disorders. This makes 2-(3-Chlorophenyl)-1-(2-ethenylsulfonylethyl)piperidine a potentially useful tool for studying the role of the sigma-1 receptor in these disorders. However, one limitation of using 2-(3-Chlorophenyl)-1-(2-ethenylsulfonylethyl)piperidine is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2-(3-Chlorophenyl)-1-(2-ethenylsulfonylethyl)piperidine. One direction is to investigate its potential use in the treatment of other neurological and psychiatric disorders, such as schizophrenia and addiction. Another direction is to study the long-term effects of 2-(3-Chlorophenyl)-1-(2-ethenylsulfonylethyl)piperidine on brain function and behavior. Additionally, further research is needed to optimize the synthesis method of 2-(3-Chlorophenyl)-1-(2-ethenylsulfonylethyl)piperidine and improve its solubility in water.
Métodos De Síntesis
The synthesis of 2-(3-Chlorophenyl)-1-(2-ethenylsulfonylethyl)piperidine involves several steps. The first step is the reaction between 3-chlorobenzylamine and 2-ethenylsulfonylethanol to form 2-(3-chlorophenyl)-1-(2-ethenylsulfonylethyl)ethanol. This intermediate is then reacted with piperidine to form 2-(3-Chlorophenyl)-1-(2-ethenylsulfonylethyl)piperidine. The overall yield of the synthesis is approximately 20%.
Propiedades
IUPAC Name |
2-(3-chlorophenyl)-1-(2-ethenylsulfonylethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2S/c1-2-20(18,19)11-10-17-9-4-3-8-15(17)13-6-5-7-14(16)12-13/h2,5-7,12,15H,1,3-4,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNFHRGIXHALKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)CCN1CCCCC1C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-1-(2-ethenylsulfonylethyl)piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-((4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2570692.png)
![5-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2570693.png)
![3,4-dimethoxy-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide](/img/structure/B2570694.png)
![5-chloro-2-(methylsulfanyl)-N-[2-(phenylmethanesulfonamido)ethyl]pyrimidine-4-carboxamide](/img/structure/B2570695.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2570701.png)
![Methyl 5-((((7,7-dimethyl-2-oxobicyclo[2.2.1]heptyl)methyl)sulfonyl)amino)-3-(methoxycarbonyl)benzoate](/img/structure/B2570702.png)


![2-ethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2570707.png)

![1-[1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl]-3-(4-nitrophenyl)thiourea](/img/structure/B2570710.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide](/img/structure/B2570713.png)
![N-(1-cyanocyclohexyl)-2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide](/img/structure/B2570714.png)
